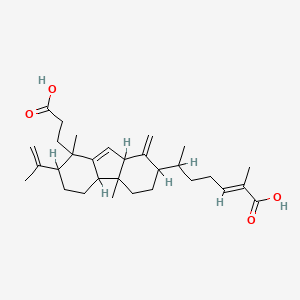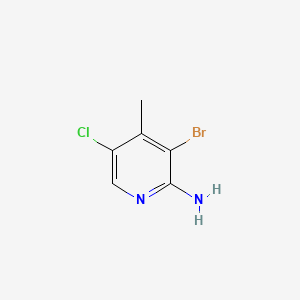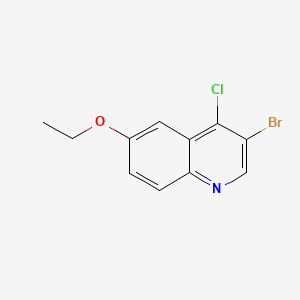![molecular formula C18H25NO2 B598958 Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 148835-99-8](/img/structure/B598958.png)
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of a piperidine ring (a six-membered ring with one nitrogen atom) and an indene ring (a fused ring system consisting of a benzene ring and a cyclopentene ring). The “Tert-butyl” and “carboxylate” groups are substituents on the piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the indene ring through a fusion reaction. The tert-butyl and carboxylate groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the presence of the nitrogen atom in the piperidine ring. The electron-donating properties of the nitrogen atom and the electron-withdrawing properties of the carboxylate group would also have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the carboxylate group could be involved in acid-base reactions, and the double bonds in the indene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the large nonpolar portion of the molecule (the indene and tert-butyl groups) could make it soluble in nonpolar solvents .Applications De Recherche Scientifique
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
A study detailed the synthesis of acetyl-CoA carboxylase inhibitors based on a 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one core, starting from ethyl 3-amino-1H-pyrazole-4-carboxylate. The synthesis involved a 10-step process with a key regioselective pyrazole alkylation and a Curtius rearrangement under both conventional and flow conditions. This research highlights the potential of such compounds in the development of novel inhibitors for therapeutic applications (Huard et al., 2012).
Convenient Synthetic Routes
Another study presented a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones, starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline. This synthesis involved anilide formation, N(1)-protection, and intramolecular cyclization under palladium catalysis, demonstrating an efficient approach to these complex structures (Freund & Mederski, 2000).
Development of New Scaffolds
Research on the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate introduced a new scaffold for the preparation of substituted piperidines. The synthesis utilized a regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, showcasing the versatility of such compounds in synthesizing complex molecular structures (Harmsen et al., 2011).
Intermediate Compounds for Biologically Active Molecules
A study focused on synthesizing an intermediate compound crucial for the development of crizotinib, a potent inhibitor used in cancer therapy. The compound tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, underscoring the relevance of such intermediates in the synthesis of clinically significant molecules (Kong et al., 2016).
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, research could be directed towards improving its potency, selectivity, and pharmacokinetic properties. If it’s used in materials science, research could focus on improving its physical properties .
Propriétés
IUPAC Name |
tert-butyl spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSCYZYRQRKKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

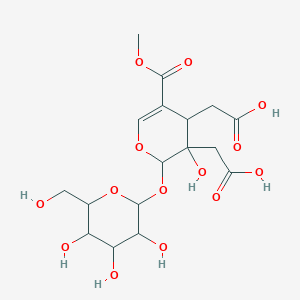
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)
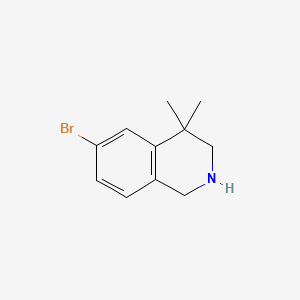
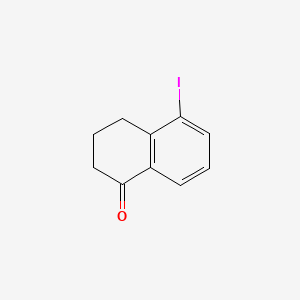
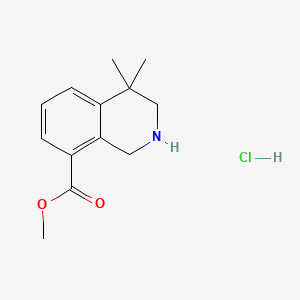
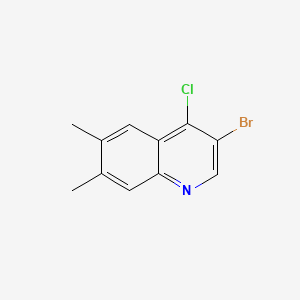
![5,7-Dihydro-2-(methylthio)thieno[3,4-d]pyrimidin-4(3h)-one](/img/structure/B598887.png)
![(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate](/img/structure/B598888.png)
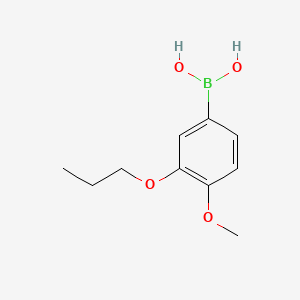
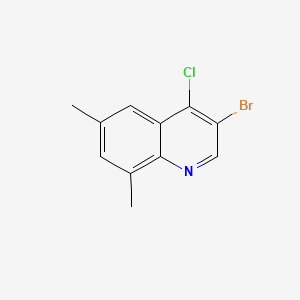
![(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol](/img/structure/B598892.png)
